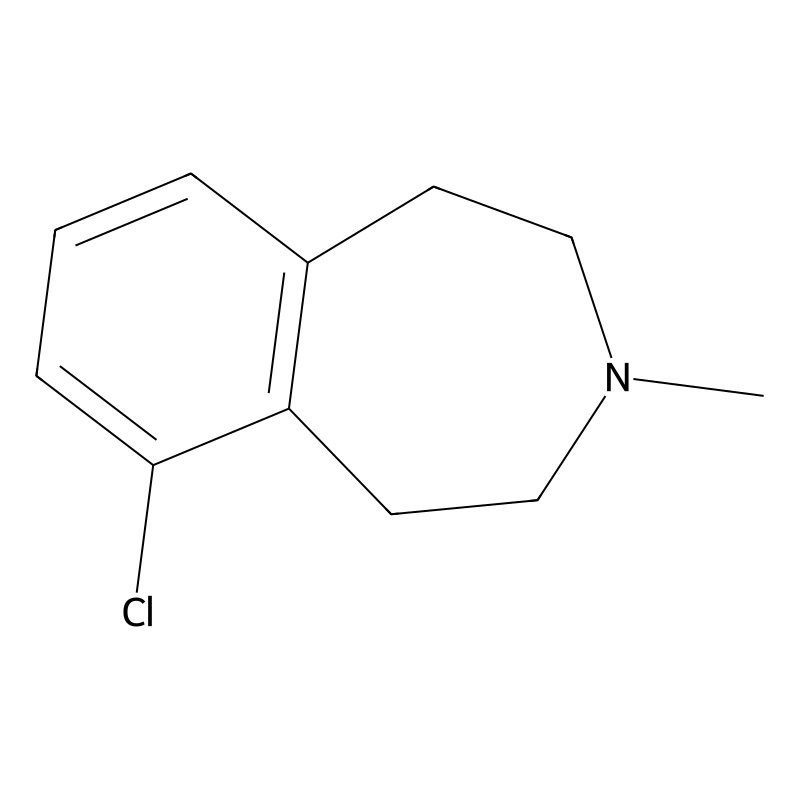Benalfocin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Benalfocin is a chemical compound belonging to the class of 2,3,4,5-tetrahydro-1H-benzo[d]azepines. This compound is characterized by its unique bicyclic structure, which consists of a benzene ring fused to a seven-membered azepine ring. The molecular formula for Benalfocin is , and it has been studied for its potential pharmacological properties, particularly in the context of neurological applications.
- Oxidation: This process can convert Benalfocin into various ketones or other oxidized derivatives, depending on the reagents used.
- Reduction: Reduction reactions can yield fully saturated derivatives of the compound.
- Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can introduce functional groups onto the azepine ring, allowing for the synthesis of diverse derivatives.
The specific products formed from these reactions are highly dependent on the reaction conditions and the nature of the reagents employed.
Benalfocin exhibits notable biological activity, particularly as an antagonist at muscarinic receptors. Its primary target is the M3 subtype of these receptors, which are involved in various physiological processes such as heart rate regulation and smooth muscle contraction. By inhibiting acetylcholine's action at these receptors, Benalfocin can modulate functions controlled by the parasympathetic nervous system. Additionally, it has been shown to influence serotonin signaling pathways through its agonistic action on the 5HT2C receptor.
The synthesis of Benalfocin typically involves cyclization reactions starting from suitable precursors. One common method includes:
- Reductive Rearrangement: This method utilizes oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complexes to facilitate cyclization.
While industrial production methods for Benalfocin are not extensively documented, the scalability of these synthetic routes suggests potential adaptation for larger-scale production.
Benalfocin has potential applications in various fields:
- Pharmaceuticals: Due to its interaction with muscarinic receptors and serotonin pathways, it may be explored for therapeutic use in treating neurological disorders.
- Research: Its unique structure and biological properties make it a candidate for studies investigating receptor interactions and signal transduction mechanisms.
Studies on Benalfocin's interactions with biological systems have revealed its capacity to modulate neurotransmitter systems. Research indicates that it can affect gene expression and cellular metabolism by altering cell signaling pathways associated with serotonin and acetylcholine. This modulation could have implications for developing drugs targeting related disorders.
Similar Compounds: Comparison with Other Compounds
Several compounds share structural or functional similarities with Benalfocin. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,3-Dihydro-1H-benzodiazepine | Contains a benzodiazepine core | Known for anxiolytic properties |
| 2-Methyl-3-benzyl-1H-benzodiazepine | Substituted benzodiazepine | Exhibits sedative effects |
| 5-Hydroxytryptamine (Serotonin) | Indoleamine structure | Key neurotransmitter involved in mood regulation |
Benalfocin's uniqueness lies in its specific receptor interactions and potential therapeutic applications that differ from those of traditional benzodiazepines or serotonin analogs. Its dual action on muscarinic and serotonin receptors positions it as a versatile compound in pharmacological research .








